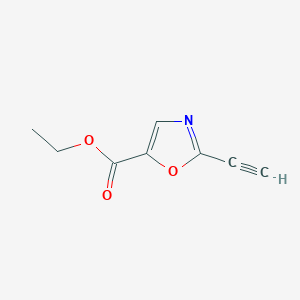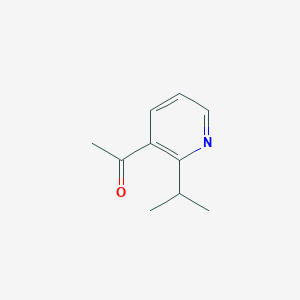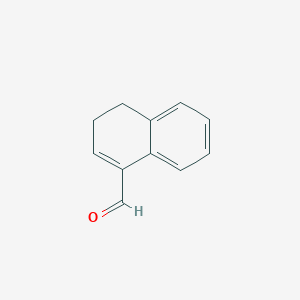
4-Methoxy-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 4-position and the tetrahydro structure contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Methoxy-5,6,7,8-tetrahydroquinazoline can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, resulting in high yields and easy workup
Chemical Reactions Analysis
4-Methoxy-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, phenylhydrazine, and other substituted hydrazines . The major products formed from these reactions include 7-phenyl or 1-aryl-4,5-dihydropyrazolo[3,4-f]quinazolines .
Scientific Research Applications
In medicinal chemistry, it has shown promising antitubercular activity by inhibiting essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase and pantothenate kinase . Additionally, it has demonstrated high inhibition activity against β-glucosidase, suggesting its potential use in the treatment of diabetes . The compound’s ability to bind to molecular targets and inhibit specific enzymes makes it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For example, its inhibition of dihydrofolate reductase and pantothenate kinase in Mycobacterium tuberculosis disrupts essential metabolic processes, leading to the inhibition of bacterial growth . The compound’s high binding affinity toward these enzymes is a key factor in its antitubercular activity.
Comparison with Similar Compounds
4-Methoxy-5,6,7,8-tetrahydroquinazoline can be compared to other tetrahydroquinazoline derivatives, such as 6-amino-tetrahydroquinazoline. While both compounds exhibit inhibitory activity against specific enzymes, this compound is unique in its methoxy substitution at the 4-position, which may contribute to its distinct biological activities . Other similar compounds include 5,6,7,8-tetrahydroquinazoline derivatives with various substituents that have been studied for their antitubercular and antidiabetic activities .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H12N2O/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h6H,2-5H2,1H3 |
InChI Key |
SWDFTYRJEBLCMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11917404.png)
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11917416.png)










